REACTION_CXSMILES
|
CS[C:3]([S:13][CH3:14])=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9]N=1)=[O:6].[C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[CH3:16].[CH3:24]C(C)([O-])C.[K+]>C1COCC1>[C:7]1([C:5](=[O:6])[CH:4]=[C:3]([S:13][CH3:14])[CH2:16][C:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:17])[CH:24]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CSC(=CC(=O)C1=NC=CC=C1)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC(=CC(=O)C1=NC=CC=C1)SC
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour during which time an orange-red precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
This was collected
|
Type
|
ADDITION
|
Details
|
added to an ice-cold HCl solution (4% acid)
|
Type
|
CUSTOM
|
Details
|
the oily material which separated
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
The brown solid was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from benzene
|
Type
|
CUSTOM
|
Details
|
petroleum ether (b.p. 80°-100° C.) from which it separated as pale-yellow prisms
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C=C(CC(=O)C1=CC=CC=C1)SC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |